2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable amine and reducing agent. One common method includes the following steps:
Formation of Schiff Base: React 3-chloro-2,6-difluorobenzaldehyde with an amine to form an imine (Schiff base).
Reduction: Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
- **Substitution
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2 |
InChI Key |
NSNWVMXSRAZEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)Cl |
Origin of Product |
United States |
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